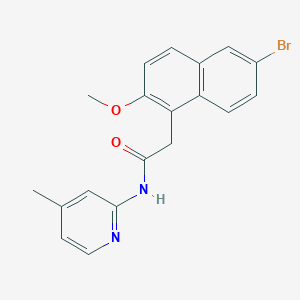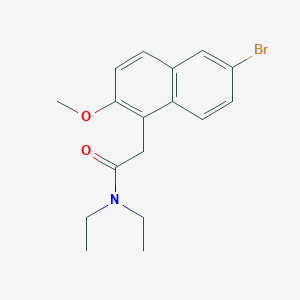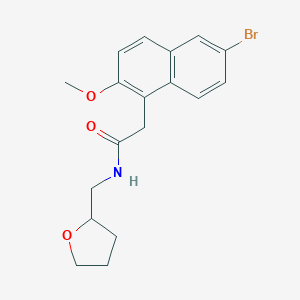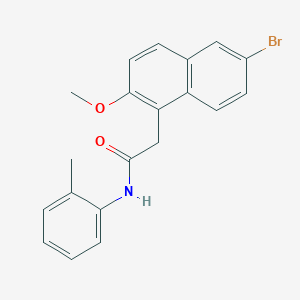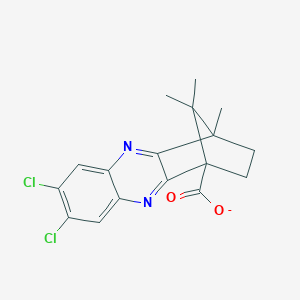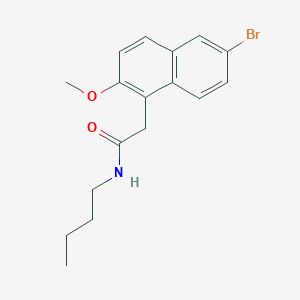
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl dimethylcarbamate core, with the bromophenoxy and trifluoromethyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom and the trifluoromethyl group could increase the compound’s molecular weight and potentially influence its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed several methodologies for synthesizing derivatives of chromen-7-yl dimethylcarbamates, which include compounds similar to the one mentioned. For instance, Janse van Rensburg and Robinson (2009) describe the synthesis of a range of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for sulfur-containing carbamates and examining the influence of the substituent on amide rotational barriers (Janse van Rensburg & Robinson, 2009). This work underscores the chemical versatility and the impact of different atoms or groups on the physical properties of these compounds.
Structural and Mechanistic Insights
Further structural and mechanistic insights into these compounds were provided by follow-up studies, such as the ab initio and NMR investigations by Janse van Rensburg, Robinson, and Kruger (2011). They synthesized similar compounds and analyzed them through variable temperature and exchange spectroscopy NMR, calculating the barrier to free amide rotation. These studies provide valuable information on the dynamic behavior of these molecules in solution and the effect of heteroatoms on their rotational freedom (Janse van Rensburg, Robinson, & Kruger, 2011).
Application in Medicinal Chemistry
On the application side, particularly in medicinal chemistry, Mahdavi et al. (2011) synthesized and evaluated the cytotoxic activities of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives against six human tumor cell lines. Their findings indicate the potential of these compounds in the development of new anticancer agents, highlighting the significance of trifluoromethyl and chromene moieties in enhancing cytotoxicity (Mahdavi et al., 2011).
Mechanism of Action
Future Directions
The study of this compound could provide valuable insights into its potential applications, particularly if it exhibits unique reactivity or biological activity. Future research could involve detailed studies of its synthesis, reactivity, and mechanism of action, as well as investigations into its potential uses .
properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO5/c1-24(2)18(26)27-10-7-8-11-14(9-10)29-17(19(21,22)23)16(15(11)25)28-13-6-4-3-5-12(13)20/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKQANEOWCQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
![N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B385335.png)
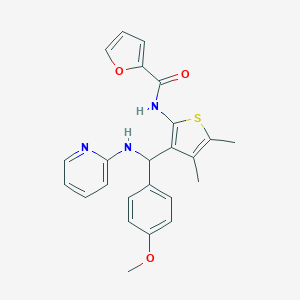
![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
